1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid is a chemical compound that belongs to the class of diazepanes. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of interest due to its applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. One common method is the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Boc deprotection is typically achieved using TFA in dichloromethane or HCl in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can be further functionalized in subsequent reactions .
Scientific Research Applications
1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the protection and deprotection of amine groups.
Biology: The compound is utilized in the synthesis of biologically active molecules, including peptides and pharmaceuticals.
Medicine: It serves as a building block in the development of drug candidates and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid primarily involves the protection of amine groups through the formation of a carbamate linkage. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine is released, allowing for further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid: Characterized by the presence of a Boc group.
1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.
1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylate: Contains a carboxylate group.
Uniqueness
This compound is unique due to its specific combination of a diazepane ring and a Boc-protected amine group. This combination provides stability during synthetic processes and allows for selective deprotection under mild conditions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-4-8(9(14)15)12-5-7-13/h8,12H,4-7H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSYNRPMPAVSRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(NCC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672108 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214824-64-2 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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